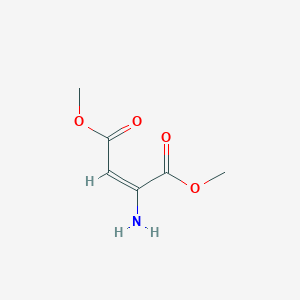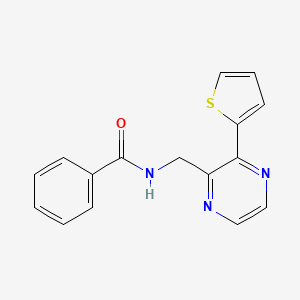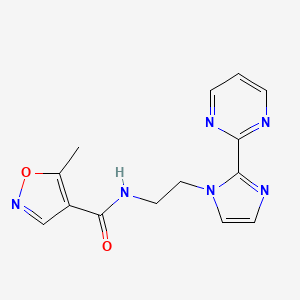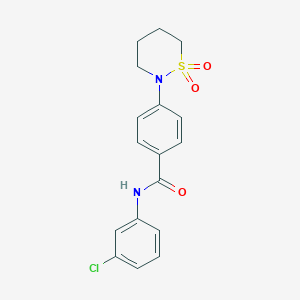
N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THF-MPN, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. THF-MPN is a small molecule that is synthesized through a multi-step process and has been found to exhibit promising properties in scientific research.
Wissenschaftliche Forschungsanwendungen
Correlation of Niacin Metabolites and Intake
Shibata and Matsuo (1989) found that N'-methyl-4-pyridone-3-carboxamide (4-py), a major metabolite of nicotinamide and nicotinic acid, had a significant correlation with daily niacin equivalent intake in humans. This study emphasizes the metabolic role of nicotinamide-related compounds in dietary intake assessment (Shibata & Matsuo, 1989).
Role in Catalytic Processes
Takács et al. (2007) explored the palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including compounds related to N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, to synthesize N-substituted nicotinamides and pyridyl-glyoxylamides. Their findings demonstrate the utility of nicotinamide derivatives in synthesizing biologically important compounds (Takács et al., 2007).
NNMT in Hepatic Nutrient Metabolism
A study by Hong et al. (2015) showed that Nicotinamide N-methyltransferase (NNMT) plays a crucial role in hepatic nutrient metabolism. NNMT's product, N1-methylnicotinamide (MNAM), is instrumental in stabilizing sirtuin 1 protein, impacting glucose and cholesterol metabolism, and providing therapeutic opportunities for metabolic diseases (Hong et al., 2015).
Toxicological Perspectives
Metabolic Toxin in Uremia
Lenglet et al. (2016) identified N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, as a potential uremic toxin. This highlights the importance of understanding the toxicological profile of nicotinamide derivatives in conditions like renal disease (Lenglet et al., 2016).
Synthesis and Chemical Interactions
Efficient Synthesis of Derivatives
Rienzo et al. (2010) reported a rapid and efficient method to synthesize alkyl derivatives of nicotinamide, which can be crucial for creating compounds with biological activity. This method showcases the chemical versatility and potential for modification of nicotinamide-related compounds (Rienzo et al., 2010).
Influence on Enzyme Activity
Schenkman et al. (1967) demonstrated that nicotinamide can inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase. This finding is crucial for understanding the interaction of nicotinamide derivatives with metabolic enzymes (Schenkman et al., 1967).
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-7-17-9-14(11)19-15(20)13-3-2-6-18-16(13)22-12-5-8-21-10-12/h2-4,6-7,9,12H,5,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPAKVGIZILKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)
![6-[4-(Isoquinoline-1-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2728954.png)
![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2728957.png)

![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2728959.png)

![Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2728961.png)
![tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate](/img/structure/B2728962.png)
![N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2728963.png)

![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate](/img/structure/B2728967.png)